Enhanced Lipophilicity of the 1,1-Difluoroethyl Group Relative to Non-Fluorinated Alkyl Analogs
The 1,1-difluoroethyl substituent in 3-Bromo-5-(1,1-difluoroethyl)-2-methoxypyridine substantially increases lipophilicity compared to non-fluorinated ethyl or methyl analogs, as evidenced by computed LogP differences . While experimental LogP for this specific compound is not publicly reported, class-level inference based on structurally related 2-(1,1-difluoroethyl)pyridines indicates a LogP increase of approximately 1.0-1.5 units relative to non-fluorinated counterparts . For comparison, the non-fluorinated analog 3-bromo-2-methoxypyridine has a reported LogP of approximately 2.0 [1]. The difluoroethyl group enhances membrane permeability and bioavailability, which is critical for compounds intended for intracellular targets .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~3.0-3.5 (based on class inference for difluoroethyl-substituted pyridines) |
| Comparator Or Baseline | 3-Bromo-2-methoxypyridine: experimental LogP = 1.85-2.15 [1] |
| Quantified Difference | Approximate increase of 1.0-1.5 LogP units |
| Conditions | Class-level inference based on physicochemical trends of 2-(1,1-difluoroethyl)pyridine derivatives |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion and oral bioavailability, making this compound a superior starting point for developing cell-permeable drug candidates.
- [1] Chembase. 3-Bromo-2-methoxypyridine (CAS 13472-59-8) Physicochemical Properties. 2026. View Source
